molecular formula C16H19N3O5 B5650774 2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

Cat. No. B5650774
M. Wt: 333.34 g/mol
InChI Key: YLBIPLBXERFTNJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that has been the subject of scientific investigation due to its structural complexity and potential biological activity. Its study encompasses various fields of chemistry, including organic synthesis, molecular structure elucidation, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes utilizing conventional, mild reaction conditions to achieve good yields. For example, the synthesis of novel acetamide derivatives with similar structural features has been reported, showing significant biological activity (Nikalje, Choudhari, & Une, 2012).

Molecular Structure Analysis

Studies on compounds with similar structural motifs, such as imidazolidine-2,4-dione systems, show that they can crystallize in specific space groups with planar conformations. Molecular structure and packing are often stabilized by intermolecular interactions, such as hydrogen bonding (Sethusankar, Thennarasu, Velmurugan, & Kim, 2002).

Chemical Reactions and Properties

Related research includes the study of thiazolidinone and coumarin derivatives, which may undergo various chemical reactions, leading to compounds with potential antioxidant and antibacterial activities. These studies often focus on the reactivity of specific functional groups within the molecules (Hamdi, Passarelli, & Romerosa, 2011).

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-12-4-2-3-11-5-10(9-24-15(11)12)6-17-13(20)8-19-14(21)7-18-16(19)22/h2-4,10H,5-9H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIPLBXERFTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)CNC(=O)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

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